molecular formula C5H8O4 B039387 (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid CAS No. 71698-08-3

(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid

Cat. No.: B039387
CAS No.: 71698-08-3
M. Wt: 132.11 g/mol
InChI Key: NMDWGEGFJUBKLB-YFKPBYRVSA-N
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Description

Silicon dioxide, also known as silica, is a chemical compound composed of silicon and oxygen with the molecular formula SiO₂. It is one of the most abundant compounds on Earth, found naturally in various forms such as quartz, flint, and opal. Silicon dioxide is a fundamental component of sand and is widely used in various industries due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silicon dioxide can be synthesized through several methods, including the hydrolysis of silicon tetrachloride (SiCl₄) and the sol-gel process. In the hydrolysis method, silicon tetrachloride reacts with water to form silicon dioxide and hydrochloric acid: [ \text{SiCl}_4 + 2\text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4\text{HCl} ]

The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase. This method allows for the production of silica with controlled porosity and particle size .

Industrial Production Methods: Industrially, silicon dioxide is primarily obtained from natural sources such as quartz and sand. The most common method involves heating quartz sand with sodium carbonate to produce sodium silicate, which is then acidified to precipitate silicon dioxide: [ \text{Na}_2\text{SiO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{SiO}_2 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ]

Another method involves the reduction of quartz with carbon in an electric arc furnace to produce silicon, which is then oxidized to form silicon dioxide .

Chemical Reactions Analysis

Types of Reactions: Silicon dioxide is relatively inert but can undergo several types of reactions under specific conditions:

    Reduction: Silicon dioxide can be reduced by carbon at high temperatures to produce silicon carbide and carbon monoxide: [ \text{SiO}_2 + 3\text{C} \rightarrow \text{SiC} + 2\text{CO} ]

    Reaction with Fluorine: Silicon dioxide reacts with fluorine to form silicon tetrafluoride and oxygen: [ \text{SiO}_2 + 2\text{F}_2 \rightarrow \text{SiF}_4 + \text{O}_2 ]

    Reaction with Hydrofluoric Acid: Silicon dioxide reacts with hydrofluoric acid to produce hexafluorosilicic acid: [ \text{SiO}_2 + 6\text{HF} \rightarrow \text{H}_2\text{SiF}_6 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions: The reactions typically require high temperatures or specific reagents such as carbon, fluorine, or hydrofluoric acid. The major products formed include silicon carbide, silicon tetrafluoride, and hexafluorosilicic acid .

Scientific Research Applications

Silicon dioxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Silicon dioxide can be compared with other dioxides such as carbon dioxide (CO₂) and germanium dioxide (GeO₂):

    Carbon Dioxide (CO₂): Unlike silicon dioxide, carbon dioxide is a linear molecule and exists as a gas at room temperature. It is more reactive and participates in various biochemical processes.

    Germanium Dioxide (GeO₂): Similar to silicon dioxide, germanium dioxide forms a tetrahedral structure but is less abundant and has different optical properties.

Silicon dioxide’s unique combination of abundance, stability, and physical properties distinguishes it from these similar compounds .

Properties

IUPAC Name

(2S)-2-hydroxy-2-methyl-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDWGEGFJUBKLB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@](C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331535
Record name (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-2-Acetolactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71698-08-3
Record name (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71698-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetolactate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071698083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETOLACTATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTS9ADR29A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-2-Acetolactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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